

# An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane

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## Compound of Interest

Compound Name: *Drometrizole trisiloxane*

Cat. No.: *B8226674*

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## Introduction

**Drometrizole trisiloxane**, marketed under the trade name Mexoryl XL, is a lipophilic benzotriazole derivative widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and other cosmetic products. Its efficacy in absorbing both UVA and UVB radiation, coupled with its notable photostability, makes it a subject of significant interest in the fields of dermatology, cosmetic science, and photoprotection research.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **Drometrizole trisiloxane**, offering detailed data, experimental protocols, and visual representations to support advanced research and development.

## Chemical Identity

Property	Value	Source(s)
IUPAC Name	2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]phenol	[3]
CAS Number	155633-54-8	[3][4]
Molecular Formula	C <sub>24</sub> H <sub>39</sub> N <sub>3</sub> O <sub>3</sub> Si <sub>3</sub>	[2]
Molecular Weight	501.84 g/mol	[2]
Synonyms	Silatrizole, Mexoryl XL	[2]

## Physicochemical Data

A summary of the key physicochemical properties of **Drometrizole trisiloxane** is presented below. It is important to note that several of these values are predicted based on computational models.

Property	Value(s)	Method/Source
Melting Point	46-48°C, 94-96°C	[5]
Boiling Point	530.6 ± 60.0 °C	Predicted
Density	1.06 ± 0.1 g/cm <sup>3</sup>	Predicted
Water Solubility	0.000703 mg/mL	Predicted ( ALOGPS)[4]
logP (Octanol-Water Partition Coefficient)	6.5, 7.25, 10.82	Predicted ( ALOGPS, ChemAxon, KOWWIN)[4]
pKa (Strongest Acidic)	9.96	Predicted (ChemAxon)[4]

## Solubility Profile

**Drometrizole trisiloxane** is characterized by its lipophilic nature, rendering it soluble in various organic solvents while being practically insoluble in water.

Solvent	Solubility	Source(s)
Chloroform	Slightly soluble	[6]
Methanol	Slightly soluble	[6]
Acetone	Soluble	[2]
Ethanol	Soluble	[2]
Ethyl Acetate	Soluble	[2]
DMSO	5.02 mg/mL (10 mM)	[7]

## Ultraviolet (UV) Absorption

**Drometrizole trisiloxane** is a broad-spectrum UV absorber with two distinct absorption peaks, one in the UVB range and another in the UVA range, contributing to its effectiveness in sun protection formulations.[1][3]

Peak Absorption ( $\lambda_{\text{max}}$ )	UV Range
303 nm	UVB
344 nm	UVA

## Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of **Drometrizole trisiloxane** are outlined below, based on standardized methodologies.

### Melting Point Determination (Capillary Method)

The melting point of **Drometrizole trisiloxane** can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of **Drometrizole trisiloxane** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

## Boiling Point Determination (OECD Guideline 103)

As **Drometrizole trisiloxane** is a solid at room temperature with a high predicted boiling point, methods suitable for low-melting solids that do not decompose at their boiling point, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), are recommended as described in OECD Guideline 103.[3][4]

Methodology (using DSC):

- A small, weighed amount of the sample is placed in a suitable pan.
- The pan is sealed and placed in the DSC cell alongside an empty reference pan.
- The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
- The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.

## Water Solubility (OECD Guideline 105 - Flask Method)

Given the low predicted water solubility of **Drometrizole trisiloxane**, the flask method is a suitable approach.[8][9]

Methodology:

- An excess amount of **Drometrizole trisiloxane** is added to a known volume of distilled water in a flask.

- The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of **Drometrizole trisiloxane** in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## logP Determination (Shake-Flask Method - OECD Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Methodology:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- A known amount of **Drometrizole trisiloxane** is dissolved in either the n-octanol or water phase.
- A measured volume of this solution is then added to a measured volume of the other phase in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
- The concentration of **Drometrizole trisiloxane** in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
- The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, although for a compound with very low water solubility like **Drometrizole trisiloxane**, a co-solvent system may be necessary.

Methodology:

- A solution of **Drometrizole trisiloxane** is prepared in a suitable solvent mixture (e.g., water-methanol).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve as the pH at the half-equivalence point.

## UV Absorption Spectrum Determination (UV-Vis Spectrophotometry)

The UV absorption spectrum of **Drometrizole trisiloxane** is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths ( $\lambda_{\text{max}}$ ).

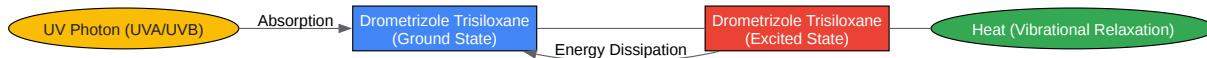
Methodology:

- A dilute solution of **Drometrizole trisiloxane** is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
- The spectrophotometer is blanked using the same solvent.
- The absorbance of the sample solution is measured over a range of UV wavelengths (e.g., 200-400 nm).
- The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance are identified.

## Visualizations

### UV Radiation Absorption Mechanism

The following diagram illustrates the fundamental mechanism by which **Drometrizole trisiloxane** absorbs UV radiation and dissipates the energy.

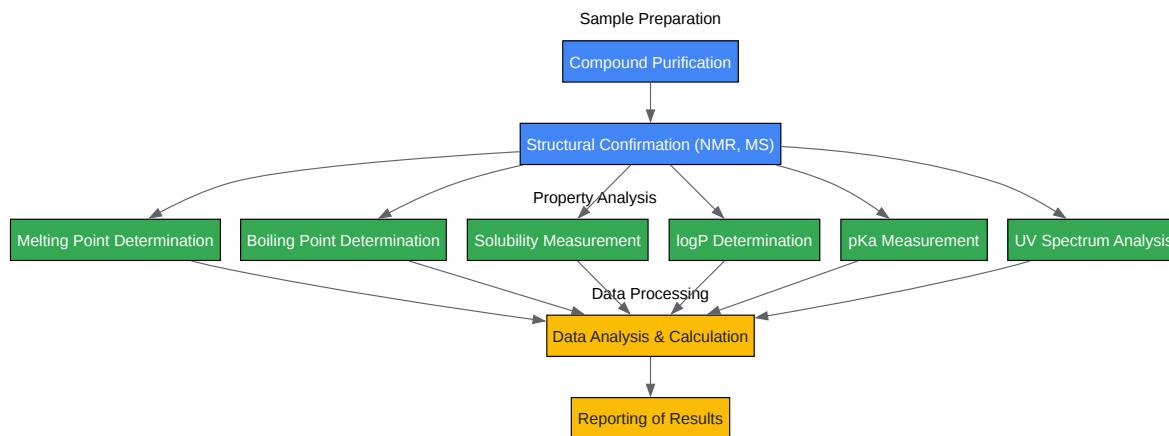


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Caption: UV absorption and energy dissipation by **Drometrizole trisiloxane**.

## General Experimental Workflow for Physicochemical Property Determination

This diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like **Drometrizole trisiloxane**.



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Caption: General workflow for physicochemical property determination.

## Synthesis Overview

The synthesis of **Drometrizole trisiloxane** typically involves a multi-step process. A key step is the hydrosilylation reaction, where a precursor containing the benzotriazole chromophore is reacted with a trisiloxane moiety.<sup>[10]</sup> The synthesis often starts from 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, which is then reacted with 1,1,1,3,5,5,5-heptamethyltrisiloxane in the presence of a platinum catalyst.<sup>[11]</sup> The final product is then purified, often through recrystallization.<sup>[12]</sup>

## Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Drometrizole trisiloxane** for researchers, scientists, and drug development professionals. The tabulated data, standardized experimental protocols, and visual diagrams offer a foundational understanding of this important UV filtering agent. The provided information is intended to facilitate further research into its applications, formulation optimization, and safety assessment.

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